

# A comparative study of Squalene content in different vegetable oils

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## Compound of Interest

Compound Name: Squalene

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An objective comparison of **squalene** content across various vegetable oils, supported by experimental data and detailed methodologies.

## Introduction

**Squalene** (C<sub>30</sub>H<sub>50</sub>) is a naturally occurring triterpene and a key intermediate in the biosynthesis of cholesterol and other steroids in both plants and animals.[1][2] Its antioxidant properties and role as a skin moisturizer have made it a valuable ingredient in the pharmaceutical, nutraceutical, and cosmetic industries.[3][4] Historically sourced from deep-sea shark liver oil, ethical and sustainability concerns have shifted focus towards plant-based alternatives.[5] Vegetable oils are among the most promising of these sources, though **squalene** concentration varies significantly among them. This guide provides a comparative analysis of **squalene** content in different vegetable oils, details common experimental protocols for its quantification, and illustrates relevant biochemical and experimental workflows.

## Comparative Analysis of Squalene Content

The concentration of **squalene** differs substantially across various vegetable oils, influenced by factors such as the plant variety, cultivation region, and the methods of oil extraction and refining. Amaranth and olive oil are consistently reported as having the highest concentrations among edible oils. The refining process, particularly deodorization, has been shown to significantly reduce the **squalene** content in oils like olive, sunflower, rapeseed, and corn oil.

Vegetable Oil	Squalene Content (mg/100 g)	Reference(s)
Amaranth Oil	416 - 7300	
Olive Oil (Virgin)	491 - 564	
Olive Oil (Refined)	290	
Japanese Quince Seed Oil	up to 1497.3	
Palm Oil	25 - 54	
Hazelnut Oil	27.9	
Peanut Oil	27.4	
Corn Oil (Crude)	27.4	
Rapeseed Oil (Crude)	26.2	
Soybean Oil (Crude)	9.9 - 18.1	
Grape Seed Oil	14.1	
Sunflower Oil (Crude)	13.8	

## Experimental Protocols

Accurate quantification of **squalene** in the complex matrix of vegetable oils requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

### Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the direct quantification of **squalene** in vegetable oils, sometimes without requiring prior extraction, by using an isothermal elution evaporator.

#### 1. Sample Preparation:

- For direct analysis, the oil sample can be injected directly.

- For higher purity, a preliminary extraction is performed. This often involves saponification of the oil sample with ethanolic potassium hydroxide, followed by extraction of the unsaponifiable matter with a solvent like n-hexane.

## 2. GC-MS Instrumentation and Conditions:

- Chromatograph: A gas chromatograph equipped with a mass spectrometric detector.
- Column: A capillary column suitable for lipid analysis.
- Injector: Splitless mode at 250°C.
- Oven Program: An initial temperature of 80°C held for 3 minutes, then ramped up at 25°C/min to 280°C and held for 10 minutes.
- Carrier Gas: Helium at a flow rate of 1 mL/min.
- Detector: Mass spectrometer operating in total ion current (SCAN) mode, often in the m/z range of 40-500 Da.

## 3. Quantification:

- Quantification is achieved using the absolute calibration method with a certified **squalene** standard.
- Identification is confirmed by comparing the mass spectrum of the detected peak with a reference library like the NIST 11 mass spectral database.

# Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for **squalene** determination, often coupled with a preliminary sample cleanup step to remove interfering triglycerides.

## 1. Sample Preparation (Fractional Crystallization):

- Dissolve 0.125 g of the oil sample in 10 mL of a methanol/acetone mixture (7:3, v/v) by vortexing for 2 minutes.

- Store the mixture at -20°C for several hours (e.g., 24 hours) to allow the triglycerides to solidify.
- Centrifuge the mixture and separate the liquid supernatant.
- Evaporate the solvent from the supernatant under vacuum at 40°C.
- Re-dissolve the residue in the mobile phase (e.g., acetone/acetonitrile) for injection into the HPLC system.

## 2. HPLC Instrumentation and Conditions:

- Column: A C18 reversed-phase column (e.g., LiChrospher 100, 250 mm × 4 mm × 5 µm).
- Mobile Phase: Isocratic elution with an acetone/acetonitrile mixture (e.g., 40:60 v/v).
- Flow Rate: 1.0 mL/min.
- Detector: UV detector set at 208 or 210 nm, or a Refractive Index Detector (RID).

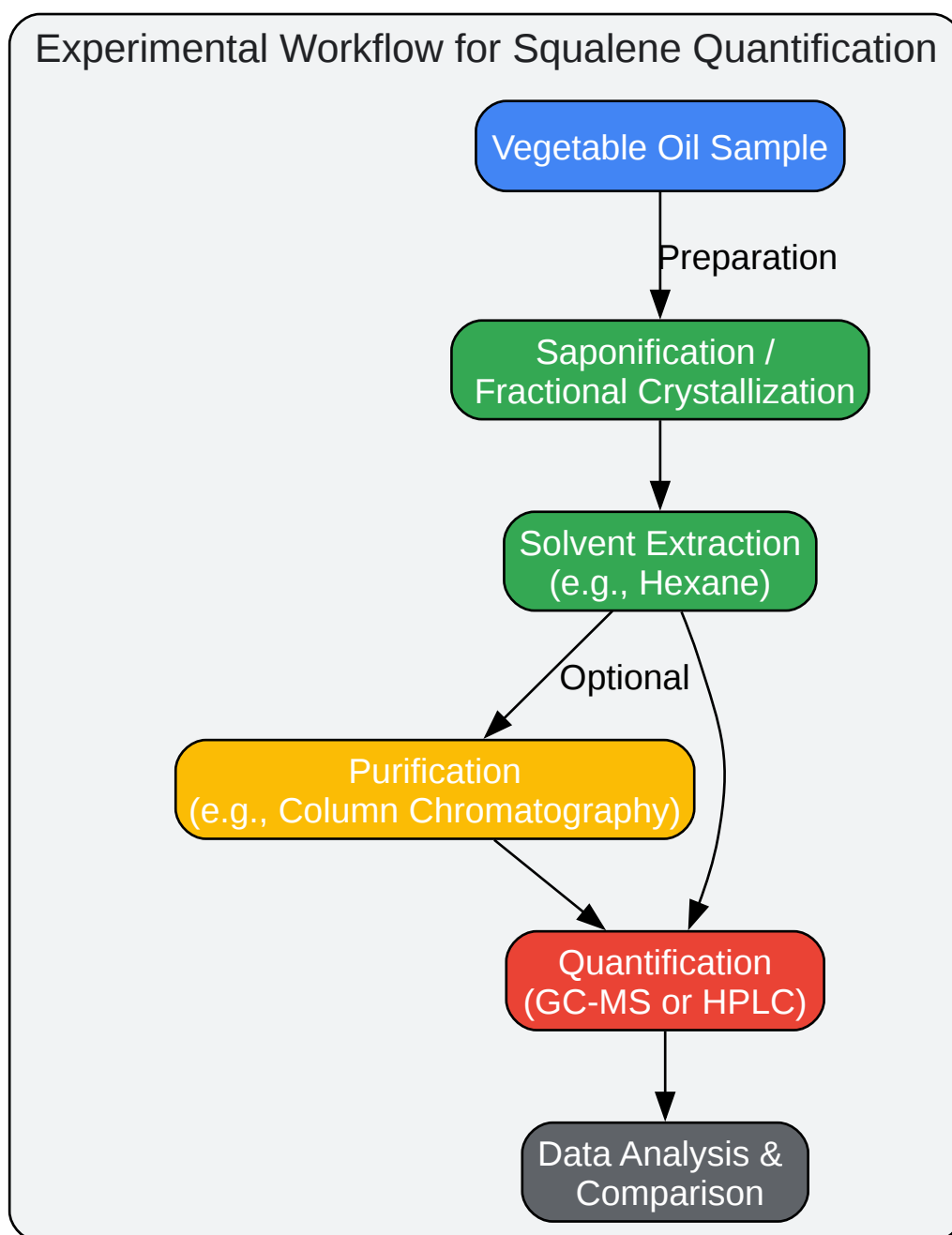
## 3. Quantification:

- A calibration curve is generated by injecting standard solutions of **squalene** at known concentrations.
- The peak area of **squalene** in the sample chromatogram is used to calculate its concentration based on the calibration curve.

# Visualizations

## Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and quantification of **squalene** from vegetable oil samples.

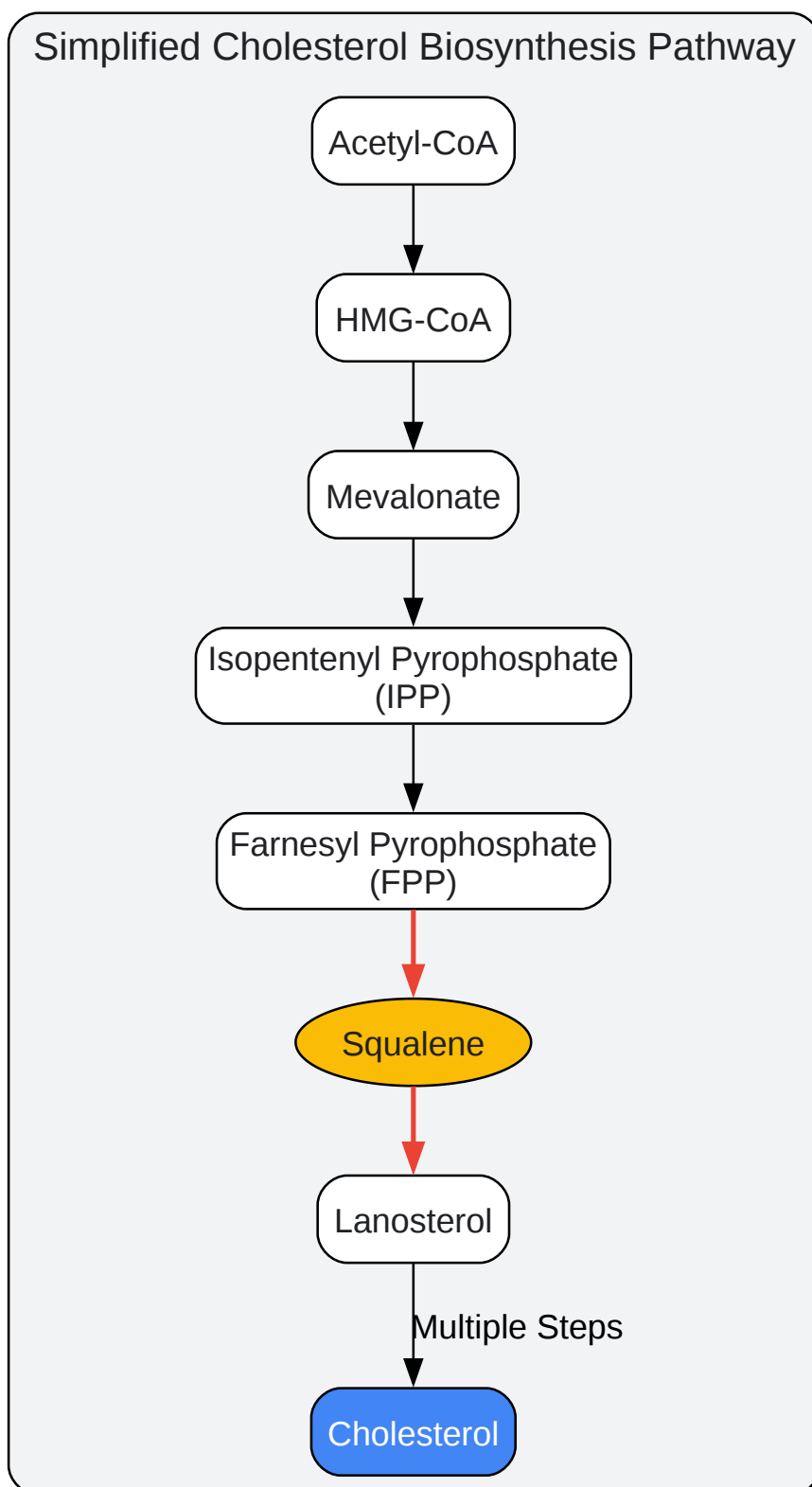


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Caption: Generalized workflow for **squalene** analysis in vegetable oils.

## Biosynthesis Pathway of Cholesterol

**Squalene** is a critical precursor in the biosynthesis of cholesterol. This pathway highlights the central role of **squalene**.



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Caption: **Squalene** as the central intermediate in cholesterol biosynthesis.

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